molecular formula C15H14O B11945914 2-Methoxystilbene CAS No. 15638-10-5

2-Methoxystilbene

Cat. No.: B11945914
CAS No.: 15638-10-5
M. Wt: 210.27 g/mol
InChI Key: FLQOKJWUYDGZIT-VAWYXSNFSA-N
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Description

2-Methoxystilbene is a stilbene derivative characterized by a methoxy group (-OCH₃) substituted at the 2-position of the benzene ring in the trans-stilbene framework. Its structure has been confirmed via spectroscopic methods, including ¹H-NMR (δ 2.42 ppm for methyl protons) and ¹³C-NMR (19.9 ppm for the methyl carbon) . The compound is synthesized via palladium-catalyzed Mizoroki-Heck reactions in aqueous media, which offer high efficiency and eco-friendly conditions . Notably, this compound serves as a precursor in photocyclization reactions to generate methoxyphenanthrenes, such as 1-methoxyphenanthrene, which has applications in materials science and solid-state fluorescence studies .

Its structural flexibility allows for diverse modifications, enabling tailored interactions with biological targets.

Properties

CAS No.

15638-10-5

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-methoxy-2-[(E)-2-phenylethenyl]benzene

InChI

InChI=1S/C15H14O/c1-16-15-10-6-5-9-14(15)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+

InChI Key

FLQOKJWUYDGZIT-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxystilbene typically involves the use of cross-coupling reactions. One common method is the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For instance, 2-methoxybenzyl bromide can be coupled with styrene under these conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs similar cross-coupling techniques but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxystilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxyquinones, while reduction can produce dihydrostilbenes .

Scientific Research Applications

2-Methoxystilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxystilbene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Antimicrobial Activity

  • 4-Methoxystilbene and 3-methoxy-4,4'-hydroxystilbene demonstrate superior activity against Botrytis cinerea compared to pterostilbene, a well-known antifungal stilbene . The methoxy group at C4 in 4-methoxystilbene enhances membrane permeability, while hydroxyl groups in 3-methoxy-4,4'-hydroxystilbene facilitate hydrogen bonding with microbial targets .

Enzyme Inhibition

  • 2-Methoxy-4'-methylthio-trans-stilbene is a potent CYP1A1 inhibitor due to hydrophobic interactions with the enzyme’s active site, whereas its dimethoxy analogue (2,4'-dimethoxy-trans-stilbene) lacks efficacy, underscoring the critical role of substituent electronegativity and steric effects .
  • Methoxy and methylthio-substituted stilbenes (e.g., 3-methoxy-5-methylthio-trans-stilbene ) inhibit CYP1B1, with quantitative structure-activity relationship (QSAR) studies highlighting the importance of substituent polarity and spatial arrangement .

Antioxidant and Chemopreventive Effects

  • Pinostilbene Hydrate (3,4'-dihydroxy-5-methoxy-trans-stilbene) exhibits antioxidant activity comparable to resveratrol, attributed to its hydroxyl groups’ radical-scavenging capacity .

Key Research Findings

Substituent Position Dictates Activity : Methoxy at C2 or C4 significantly alters biological outcomes. For example, 4-methoxystilbene outperforms this compound in antifungal assays .

Synergistic Effects : Combining methoxy with hydroxyl or methylthio groups (e.g., 3-methoxy-4,4'-hydroxystilbene) enhances target selectivity .

Structural Rigidity : Trans-configuration is critical for bioactivity, as cis-isomers often show reduced potency due to steric hindrance .

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